

Chloroprene (CAS No. 126-99-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chloroprene**

Cat. No.: **B3431430**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprene, systematically named 2-chlorobuta-1,3-diene, is a colorless, volatile liquid organic compound with the chemical formula C_4H_5Cl ^[1]. It is almost exclusively used as a monomer in the production of the polymer **polychloroprene**, a type of synthetic rubber widely known by its trade name, Neoprene^{[1][2]}. First synthesized in 1930, **polychloroprene** was one of the first commercially successful synthetic elastomers, valued for its resistance to heat, oil, and weathering, which surpasses that of natural rubber^{[3][4]}. This guide provides an in-depth overview of the physicochemical properties, chemical reactivity, experimental protocols, toxicology, and safety considerations for **chloroprene**, intended for a technical audience.

Physicochemical and Safety Properties

Chloroprene is a highly flammable and reactive liquid with a pungent, ether-like odor^{[1][5][6]}. Its physical and chemical characteristics are critical for its handling, storage, and application in polymerization processes.

Physical and Chemical Properties

The fundamental properties of **chloroprene** are summarized in the table below.

Property	Value	Reference
CAS Number	126-99-8	[1]
Molecular Formula	C ₄ H ₅ Cl	[1]
Molecular Weight	88.5365 g/mol	[1]
Appearance	Colorless liquid	[1] [6]
Odor	Pungent, ether-like	[1] [5]
Density	0.9598 g/cm ³ at 20 °C	[1]
Melting Point	-130 °C (-202 °F)	[1] [7]
Boiling Point	59.4 °C (138.9 °F)	[1] [7]
Vapor Pressure	188 mmHg at 20 °C	[1] [7]
Vapor Density	3.0 (Air = 1)	[7]
Water Solubility	0.026 g/100 mL (256 mg/L) at 20 °C	[1] [5]
Solubility	Soluble in alcohol, diethyl ether, acetone, benzene	[1] [6]
Log P (Octanol/Water)	~2.2-2.5	[5] [8]
Refractive Index (n _D)	1.4583	[1]

Fire and Explosivity Hazards

Chloroprene poses a significant fire and explosion risk due to its low flash point and wide explosive limits.

Hazard Parameter	Value	Reference
Flash Point	-20 °C (-4 °F)	[1][5][7]
Lower Explosive Limit (LEL)	4%	[7]
Upper Explosive Limit (UEL)	20%	[7]
Autoignition Temperature	455 °C (851 °F)	[9]
NFPA 704 Rating	Health: 2, Flammability: 3, Instability: 1	[1]

Chemical Properties and Reactivity

Chloroprene's reactivity is dominated by the presence of its conjugated diene system and the activating chloro-substituent.

- Polymerization: **Chloroprene** readily undergoes free-radical polymerization to form **polychloroprene** (Neoprene)[2][3]. This reaction is exothermic and can be violent if not controlled[5][7]. Polymerization is typically initiated by free-radical initiators like potassium persulfate in an emulsion system[10][11].
- Dimerization: When stored, even at ordinary temperatures, **chloroprene** undergoes thermal dimerization reactions to form cyclic dimers, concurrently with autopolymerization[3][12].
- Peroxide Formation: It autoxidizes rapidly in the presence of air, even at 0°C, to form unstable and explosive peroxides[7]. These peroxides can act as catalysts for exothermic, runaway polymerization[7]. For this reason, **chloroprene** is typically stored with inhibitors and under an inert atmosphere[2].
- Incompatibilities: **Chloroprene** is incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, and nitrates[1][13].

Experimental Protocols

Industrial Synthesis of Chloroprene

Two primary industrial routes are used for the manufacture of **chloroprene**: the butadiene process and the acetylene process[11][14]. Both are conducted in closed systems to minimize exposure[15].

A. Butadiene Process (Dominant Method) This process involves three main steps[1][14][15]:

- Chlorination: 1,3-butadiene is reacted with chlorine gas to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
- Isomerization: The 1,4-dichloro isomer is isomerized to the desired 3,4-dichloro isomer.
- Dehydrochlorination: 3,4-dichlorobut-1-ene is treated with a base, such as sodium hydroxide, to eliminate a molecule of HCl, yielding 2-chlorobuta-1,3-diene (**chloroprene**). The product is then purified, typically by distillation, to remove impurities like 1-chlorobuta-1,3-diene[1].

B. Acetylene Process This older method also proceeds in two main steps[11][14]:

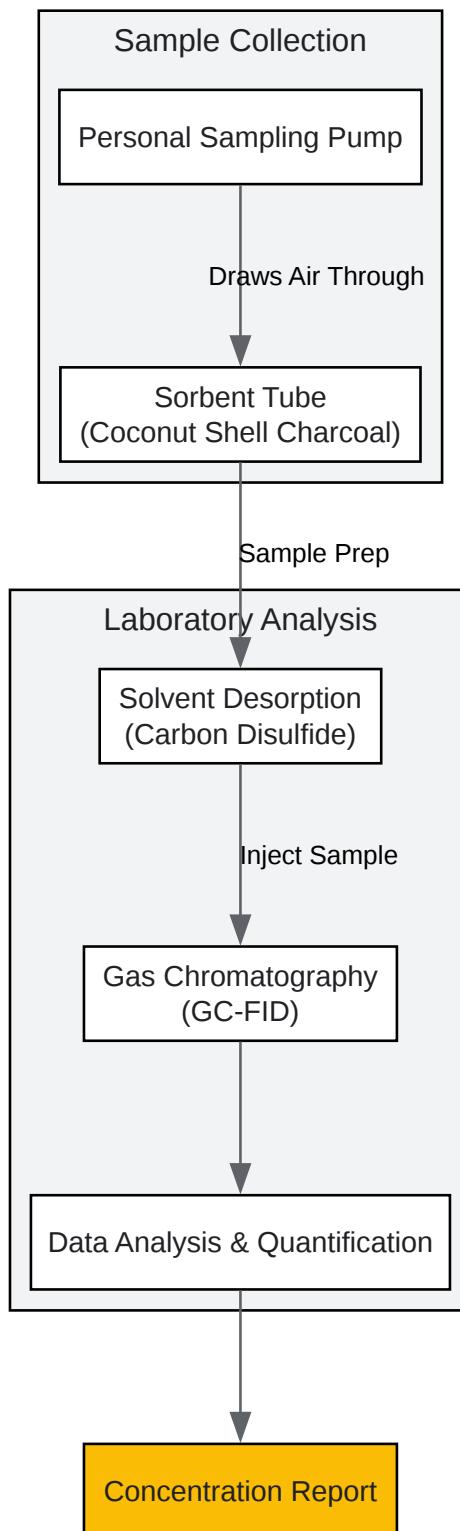
- Dimerization: Acetylene is dimerized in the presence of a cuprous chloride catalyst to form vinylacetylene.
- Hydrochlorination: Vinylacetylene is then reacted with hydrogen chloride, which adds across the triple bond to form **chloroprene**. The crude product is refined via distillation to achieve polymerization grade[11][14].

Laboratory Protocol: Free-Radical Emulsion Polymerization

This protocol outlines the synthesis of poly**chloroprene** latex.

- Emulsion Preparation: Prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate) and deionized water in a reaction vessel.
- Monomer Addition: Add inhibited **chloroprene** monomer to the aqueous phase with vigorous stirring to form a stable emulsion.
- Initiation: De-oxygenate the system by purging with nitrogen. Heat the emulsion to the desired reaction temperature (e.g., 40-50°C) and add a water-soluble free-radical initiator,

such as potassium persulfate, to start the polymerization[10][11].


- Polymerization: Maintain the temperature and stirring. Monitor the reaction progress by measuring the specific gravity or solid content of the latex.
- Termination: Once the desired monomer conversion is reached, add a short-stop agent (a free-radical scavenger) to terminate the polymerization.
- Post-Treatment: Add cross-linking agents like zinc oxide and thioureas to the latex, which are essential for the final vulcanization step that imparts elasticity and durability to the rubber[10][11]. Unreacted monomer is typically removed via steam stripping.

Analytical Protocol: Determination in Workplace Air

This method is based on NIOSH Method 1002 for monitoring occupational exposure[6][16].

- Sample Collection: Draw a known volume of air (e.g., 1.5 to 8 liters) through a solid sorbent tube containing coconut shell charcoal using a calibrated personal sampling pump at a flow rate of 0.01 to 0.1 L/min[16].
- Sample Preparation: After sampling, cap the ends of the tube. In the laboratory, break the ends of the tube and transfer the front and back sorbent sections to separate vials.
- Desorption: Add 1.0 mL of carbon disulfide (CS_2) to each vial. Cap the vials and allow them to stand for 30 minutes with occasional agitation to desorb the **chloroprene**[16].
- Analysis: Analyze the desorbed samples by gas chromatography with a flame ionization detector (GC-FID). An alternative method uses toluene for desorption and a GC with an electron capture detector (GC-ECD) for higher sensitivity[12].
- Quantification: Calibrate the instrument daily with standard solutions of freshly distilled **chloroprene** in the desorption solvent. Prepare a calibration curve of peak area versus mass and use it to determine the mass of **chloroprene** in the samples[16].

Diagram 1: Workflow for Air Sampling and Analysis

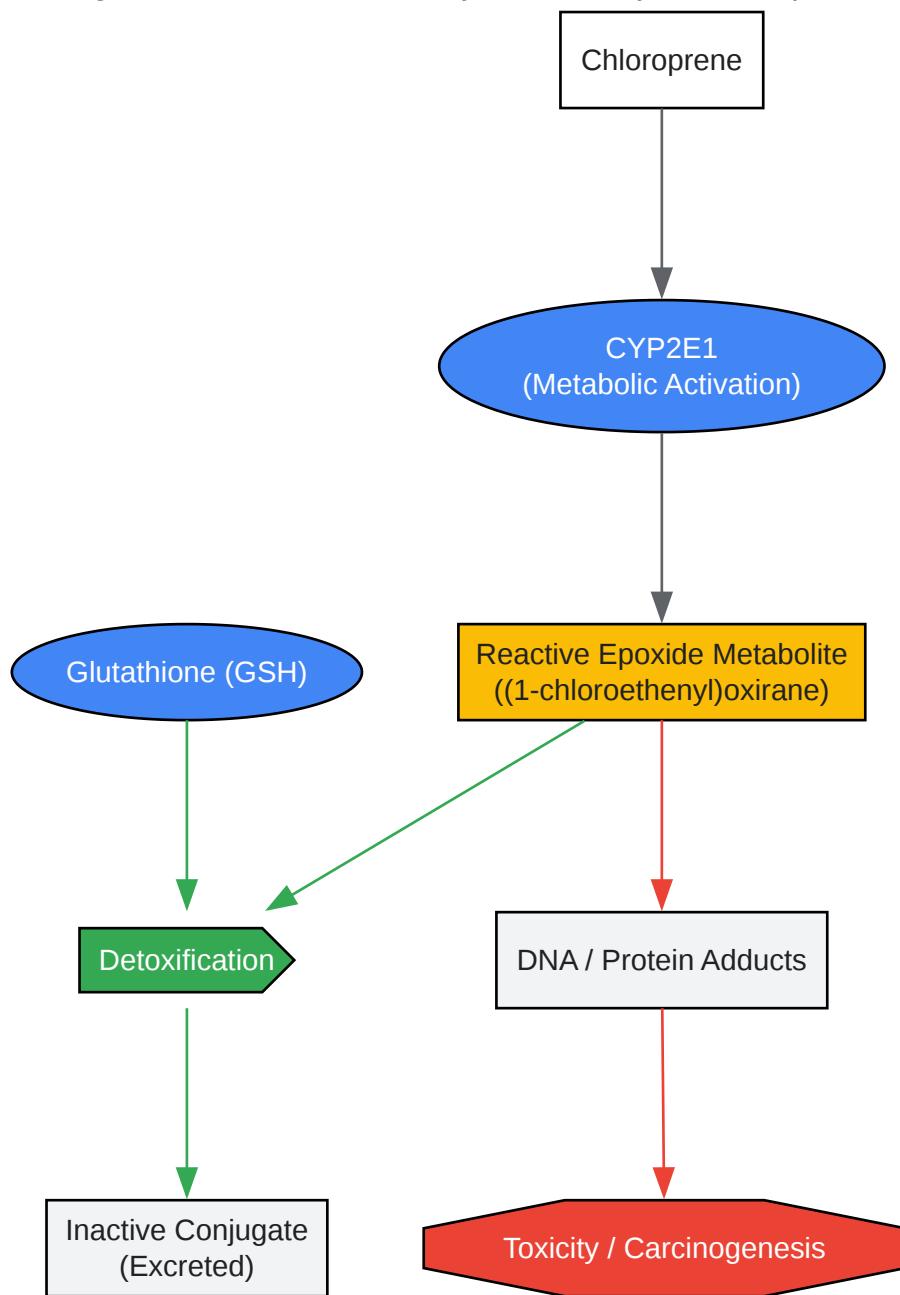
[Click to download full resolution via product page](#)

Caption: Diagram 1: Workflow for Air Sampling and Analysis.

Toxicology and Mechanism of Action

Chloroprene is a toxic substance and is classified as "likely to be carcinogenic to humans" by the EPA and as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC[1][6][17][18].

Health Effects


- Acute Exposure: High concentrations can cause irritation to the eyes, skin, and respiratory system. Symptoms include dizziness, headache, fatigue, cardiac palpitations, and potential damage to the liver, kidneys, and lungs[4][13][19].
- Chronic Exposure: Long-term occupational exposure has been associated with liver abnormalities, cardiovascular disorders, depression of the immune system, and an increased risk of lung and liver cancer[1][18]. It may also cause reproductive damage, including effects on sperm production and fetal development[13].

Mechanism of Action (MOA) and Metabolism

The carcinogenicity of **chloroprene** is hypothesized to stem from its metabolic activation into reactive intermediates[17].

- Activation: **Chloroprene** is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1, to form reactive epoxides, such as (1-chloroethenyl)oxirane (CEO)[17][19].
- Detoxification: These electrophilic epoxides can be detoxified through conjugation with glutathione (GSH), a pathway that appears to be a major route for detoxification[19].
- Toxicity: If not detoxified, the reactive epoxide metabolites can form adducts with cellular macromolecules like DNA and proteins. This covalent binding is a key event believed to initiate the cellular damage that can lead to mutations and cancer[17]. This mechanism shares similarities with other known carcinogens like vinyl chloride and 1,3-butadiene[17].

Diagram 2: Metabolic Pathway and Toxicity of Chloroprene

[Click to download full resolution via product page](#)Caption: Diagram 2: Metabolic Pathway and Toxicity of **Chloroprene**.

Safety, Handling, and Exposure Limits

Due to its flammability, reactivity, and toxicity, extreme caution must be exercised when handling **chloroprene**[13].

Occupational Exposure Limits

Agency	Limit	Reference
OSHA (PEL)	25 ppm (90 mg/m ³) (8-hr TWA)	[13]
NIOSH (REL)	1 ppm (3.6 mg/m ³) (15-min Ceiling)	[13]
ACGIH (TLV)	10 ppm (36 mg/m ³) (8-hr TWA)	[13]

Note: NIOSH and ACGIH treat **chloroprene** as a suspected human carcinogen, and exposure should be kept to the lowest possible level[\[13\]](#)[\[18\]](#).

Handling and Storage

- Storage: Store in tightly closed containers in a cool, well-ventilated, explosion-proof area, away from sources of ignition[\[9\]](#)[\[13\]](#). Storage temperature should be kept low, ideally below 10°C (50°F), to minimize polymerization and dimerization[\[1\]](#)[\[13\]](#).
- Handling: Use in a closed system with local exhaust ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection where exposure may exceed limits[\[13\]](#)[\[20\]](#)[\[21\]](#). All metal containers and transfer equipment should be grounded and bonded to prevent static discharge[\[13\]](#).
- Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Absorb the liquid with an inert material like vermiculite or dry sand and place it in a sealed container for disposal as hazardous waste[\[9\]](#)[\[13\]](#).

First Aid

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[\[9\]](#)[\[22\]](#).
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[\[20\]](#).
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[\[20\]](#)[\[22\]](#).

- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of milk or water. Seek immediate medical attention[22].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chloroprene - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 4. greenspec.co.uk [greenspec.co.uk]
- 5. 126-99-8 | CAS DataBase [m.chemicalbook.com]
- 6. Chloroprene | C4H5Cl | CID 31369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CHLOROPRENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chloroprene: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 12. osha.gov [osha.gov]
- 13. nj.gov [nj.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Manufacture and use of chloroprene monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdc.gov [cdc.gov]
- 17. Extended Analysis and Evidence Integration of Chloroprene as a Human Carcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ohsonline.com [ohsonline.com]
- 19. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]

- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. highline.wa.safeschoolssds.com [highline.wa.safeschoolssds.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Chloroprene (CAS No. 126-99-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3431430#chloroprene-cas-number-126-99-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com